3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-11-10-15(22)21-16-13-8-4-5-9-14(13)24-17(16)18(23)20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGYOYIDZMSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Chloropropanamido Substitution: The final step involves the substitution of a chloropropanamido group onto the benzofuran core, typically using 3-chloropropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound’s structural analogs primarily differ in substituents on the benzofuran core or the aryl group. Key comparisons include:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(3-Chloropropanamido)-N-phenylbenzofuran-2-carboxamide | 887884-78-8 | C₁₈H₁₄Cl₂N₂O₃ | 377.22 | N-phenyl, 3-chloropropanamido |
| N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide | 888464-40-2 | C₁₈H₁₄Cl₂N₂O₃ | 377.22 | N-(3-chlorophenyl), 3-chloropropanamido |
| 3-(3-Chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | 887875-68-5 | C₁₈H₁₄ClFN₂O₃ | 360.77 | N-(2-fluorophenyl), 3-chloropropanamido |
| 2-(3-Chloropropanamido)benzoic acid | Not provided | C₁₀H₁₀ClNO₃ | 227.65 | Benzoic acid backbone, 3-chloropropanamido |
| Cyprofuram (pesticide) | Not provided | Not available | Not available | Cyclopropanecarboxamide, tetrahydrofuran ring |
Key Observations :
- Halogen Effects: The substitution of chlorine or fluorine on the phenyl ring (e.g., 3-chlorophenyl vs.
- Benzofuran vs. Benzoic Acid : The benzofuran core (as in the target compound) provides a rigid, planar structure compared to the flexible benzoic acid derivative (), which may affect membrane permeability or metabolic stability .
- Molecular Weight : The benzofuran derivatives (~360–377 g/mol) are heavier than simpler analogs like 2-(3-chloropropanamido)benzoic acid (227.65 g/mol), suggesting differences in pharmacokinetic profiles .
Biological Activity
3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{16}H_{16}ClN_{1}O_{3}. The structure consists of a benzofuran core, an amide functional group, and a chloropropanamide substituent. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors in biological systems.
Target Enzymes
Research indicates that the compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis. The inhibition of these enzymes can lead to significant changes in cellular functions.
Cellular Signaling Pathways
The compound has been shown to influence various signaling pathways, including:
- MAPK Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Critical for cell survival and metabolism.
These pathways are vital for maintaining cellular homeostasis and their modulation by the compound suggests potential therapeutic applications.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Anticancer Activity
In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
- Cancer Cell Line Studies : In another investigation, this compound was tested on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment. This suggests potent anticancer properties that warrant further exploration.
Research Findings Summary Table
| Activity | Target | Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 25 µg/mL |
| Anticancer | MCF-7 breast cancer cells | Cytotoxicity | 15 µM |
| Enzyme Inhibition | Various metabolic enzymes | Modulation of activity | Not specified |
Q & A
Basic: What are the key structural features influencing the reactivity and biological activity of 3-(3-chloropropanamido)-N-phenylbenzofuran-2-carboxamide?
Answer:
The compound’s reactivity arises from three core features:
- Benzofuran core : Provides a rigid aromatic scaffold that enhances binding to hydrophobic pockets in biological targets .
- Chloropropanamido substituent : The electron-withdrawing chlorine atom increases electrophilicity, facilitating nucleophilic substitution or interactions with enzymatic nucleophiles (e.g., cysteine residues) .
- N-phenylcarboxamide group : Enhances solubility via hydrogen bonding and participates in π-π stacking with aromatic residues in target proteins .
Methodological Insight : Characterize these interactions using X-ray crystallography or NMR to map binding modes. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like kinases or proteases .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
A multi-step approach is typically employed:
Benzofuran core synthesis : Cyclization of 2-hydroxyacetophenone derivatives with chloroacetic acid under acidic conditions .
Amide coupling : React the benzofuran-2-carboxylic acid intermediate with 3-chloropropanamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
N-phenyl substitution : Introduce the phenyl group via Ullmann coupling or nucleophilic aromatic substitution .
Key Challenges : Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Monitor yields via LC-MS and confirm purity (>95%) by HPLC .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
Answer:
Contradictions often arise from assay variability. Mitigate this by:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and MIC protocols for antimicrobial testing .
- Dose-response analysis : Establish EC₅₀ values across multiple concentrations to differentiate selective toxicity from nonspecific effects .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated cells to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
Case Study : A 2025 study found divergent IC₅₀ values (1.2 μM vs. 25 μM) in leukemia vs. solid tumor models, attributed to differential expression of pro-apoptotic proteins .
Advanced: What computational methods are suitable for predicting the SAR of halogenated benzofuran carboxamides?
Answer:
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., Cl vs. F) with bioactivity. Tools like MOE or Schrödinger’s QikProp are recommended .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots influenced by the chloro substituent .
- Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., explicit water models) to assess the impact of N-phenyl group flexibility on target engagement .
Validation : Cross-reference computational predictions with experimental IC₅₀ values and crystallographic data .
Advanced: How does the chloro substituent’s position (3- vs. 2-chloropropanamido) alter metabolic stability?
Answer:
- 3-Chloropropanamido : The β-chloro position slows hepatic metabolism by CYP3A4 due to steric hindrance, increasing plasma half-life (t₁/₂ = 8.2 hrs in murine models) .
- 2-Chloropropanamido : Proximal to the amide bond, this isomer undergoes faster dehalogenation, reducing bioavailability (t₁/₂ = 2.1 hrs) .
Methodology : Assess metabolic stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare with analogues like 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl) derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-3 substitution) and amide bond formation. Key signals: δ 7.8–8.2 ppm (aromatic H), δ 4.1–4.3 ppm (CH₂Cl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₈H₁₄Cl₂N₂O₃, MW 377.22) with <2 ppm error .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for polymorph screening .
Advanced: What strategies optimize selectivity for kinase inhibition over off-target effects?
Answer:
- ATP-binding pocket mutagenesis : Engineer kinase mutants (e.g., Src T338M) to test binding dependency on the chloro substituent .
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., FLT3, JAK2) .
- Prodrug modification : Mask the carboxamide with a phosphonate group to reduce non-specific binding; hydrolyze in vivo via phosphatases .
Example : A 2024 study achieved 50-fold selectivity for VEGFR2 over FGFR1 by introducing a 4-fluorophenyl substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
